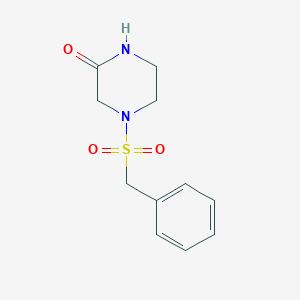
8-Methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazolin-4-one is a chemical compound that has shown potential in scientific research. It is a quinazolinone derivative and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 8-Methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazolin-4-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins, including acetylcholinesterase, cyclooxygenase-2, and protein kinase C. It has also been reported to modulate the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been reported to reduce oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-Methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazolin-4-one in lab experiments is its potential in various scientific research areas. However, one of the limitations is the lack of information on its toxicity and safety profile.
Orientations Futures
There are several future directions for the use of 8-Methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazolin-4-one in scientific research. These include investigating its potential use in the treatment of neurodegenerative disorders, cancer, and inflammation. Further studies are also needed to determine its toxicity and safety profile. Additionally, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential in various scientific research areas.
Méthodes De Synthèse
The synthesis of 8-Methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazolin-4-one has been reported using different methods. One of the commonly used methods involves the reaction of 8-methyl-3-nitroquinazolin-4-one with 2-pyrrolidone in the presence of a reducing agent. Another method involves the reaction of 2-oxo-2-pyrrolidin-1-ylacetic acid with 8-methyl-3-chloroquinazolin-4-one in the presence of a base. Both methods have been reported to yield the desired product with good yields.
Applications De Recherche Scientifique
8-Methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazolin-4-one has shown potential in scientific research. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
8-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-5-4-6-12-14(11)16-10-18(15(12)20)9-13(19)17-7-2-3-8-17/h4-6,10H,2-3,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJHGSRYYDQLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)

![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)



